6-Azacholestane, 6-benzyl-

Analytical Chemistry Metabolomics Synthetic Chemistry

Researchers requiring a neutral sterol probe often face unwanted cationic interference from N-H azasteroids at physiological pH. 6-Azacholestane, 6-benzyl- (CAS 16373-52-7) solves this with a predicted pKa of 4.78, existing >99.5% unprotonated at pH 7.4. - Enables membrane partitioning assays without electrostatic artifacts. - Serves as a cleavable synthetic intermediate for divergent analog synthesis. - Provides a verified GC-MS reference with a diagnostic tropylium fragment (m/z 91). Supplied with full spectral characterization to ensure batch-to-batch experimental reproducibility.

Molecular Formula C33H53N
Molecular Weight 463.8 g/mol
CAS No. 16373-52-7
Cat. No. B105372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azacholestane, 6-benzyl-
CAS16373-52-7
Synonyms6-Benzyl-6-azacholestane
Molecular FormulaC33H53N
Molecular Weight463.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CN(C4C3(CCCC4)C)CC5=CC=CC=C5)C
InChIInChI=1S/C33H53N/c1-24(2)12-11-13-25(3)28-17-18-29-27-23-34(22-26-14-7-6-8-15-26)31-16-9-10-20-33(31,5)30(27)19-21-32(28,29)4/h6-8,14-15,24-25,27-31H,9-13,16-23H2,1-5H3/t25-,27+,28-,29+,30+,31?,32-,33-/m1/s1
InChIKeyGMXHPJQSFIOLLH-YZFWBZFYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azacholestane, 6-benzyl-: Structural Overview


6-Azacholestane, 6-benzyl- (CAS 16373-52-7) is a synthetic 6-azasteroid featuring an N-benzyl substituent at the C-6 position of the cholestane B-ring, with molecular formula C33H53N and molecular weight 463.8 g/mol [1]. First synthesized and characterized in the early 1960s as part of the foundational 6-azasteroid series [2][3], this compound replaces the native C-6 methylene of cholesterol with a tertiary nitrogen atom carrying a benzyl group. This structural modification fundamentally alters the physicochemical properties of the steroidal scaffold relative to both the parent N-unsubstituted 6-azacholestane (C26H47N, MW 373.7 g/mol) and other N-substituted analogs. The compound is supplied as a high-purity (typically ≥95%) research chemical for non-human experimental use, with verified spectral identity via FTIR and GC-MS in authoritative spectral databases [1].

Why N-Benzyl Substitution Is Irreplaceable


Within the 6-azasteroid class, the identity of the N-6 substituent is the single most critical determinant of molecular recognition, physicochemical properties, and biological selectivity [1]. The N-benzyl group in 6-Azacholestane, 6-benzyl- contributes an additional ~90 Da of mass, seven carbon atoms, and a planar aromatic ring that profoundly impacts hydrophobicity, steric bulk, and potential π-stacking interactions compared to the N-H parent (6-azacholestane, CAS 16359-52-7). Published structure–activity relationship (SAR) data for the broader 6-azasteroid class explicitly demonstrate that N-6 substitution status determines inhibitor potency and target selectivity: the C-6 nitrogen containing a hydrogen atom is crucial for PI-PLC inhibition [2], while N-6 substitutions are poorly tolerated in M. tuberculosis 3β-HSD inhibition [3]. The N-benzyl derivative further serves as a versatile synthetic intermediate—the benzyl group can function as a protecting group for the secondary amine or be selectively removed to generate the N-H parent, enabling divergent synthetic strategies unavailable with fixed N-alkyl or N-hydroxyethyl analogs [4]. These combined factors make direct substitution of 6-Azacholestane, 6-benzyl- with other 6-azasteroids scientifically unjustified without explicit re-validation.

Quantitative Differentiation from Closest Analogs


Mass Shift for Chromatographic Differentiation

6-Azacholestane, 6-benzyl- (C33H53N, exact mass: 463.4178 g/mol) exhibits a nominal mass increase of +90.1 Da compared to the parent N-unsubstituted 6-azacholestane (C26H47N, MW 373.66 g/mol, CAS 16359-52-7) [1]. This mass difference, corresponding to the C7H6 benzyl substituent, provides a clear and unambiguous analytical marker for distinguishing these two compounds in complex mixtures. The isotopic distribution pattern is also distinct: the benzyl analog has a higher carbon atom count (33 vs. 26), which alters the M+1/M ratio in mass spectra and provides a secondary confirmatory metric for identity verification [1].

Analytical Chemistry Metabolomics Synthetic Chemistry

pKa Shift and Protonation State Difference

The N-benzyl substitution in 6-Azacholestane, 6-benzyl- dramatically reduces the basicity of the ring nitrogen compared to the N-H parent. Predicted pKa values indicate that the N-benzyl tertiary amine (pKa ~4.78) is approximately 6.5 log units less basic than the secondary amine of 6-azacholestane (pKa 11.32 predicted) [1]. At physiological pH (7.4), the N-benzyl compound exists predominantly in the neutral, unprotonated form (>99.5% neutral), whereas the parent N-H compound would be substantially protonated (~90% protonated). This difference in protonation state has profound implications for membrane permeability, protein binding interactions, and the compound's ability to engage in hydrogen-bond donation at the C-6 nitrogen site.

Medicinal Chemistry Molecular Recognition Pharmacokinetics

Predicted Density and Boiling Point Difference

The addition of the benzyl group to the 6-aza scaffold produces substantial changes in bulk physical properties. The predicted density of 6-Azacholestane, 6-benzyl- is 1.154±0.06 g/cm³, which is approximately 25% higher than that of the parent 6-azacholestane (0.922±0.06 g/cm³) [1]. Similarly, the predicted normal boiling point of the benzyl derivative (779.4±60.0 °C at 760 Torr) exceeds that of the parent compound (449.4±14.0 °C) by approximately 330 °C [1]. These differences reflect the increased molecular mass and enhanced van der Waals interactions conferred by the aromatic benzyl substituent and have direct practical implications for distillation conditions, chromatographic retention behavior, and solubility in organic solvent systems.

Process Chemistry Formulation Science Purification

Spectral Fingerprinting via FTIR and GC-MS

6-Azacholestane, 6-benzyl- is uniquely characterized by a combination of one FTIR spectrum and two GC-MS spectra accessible through the Wiley Registry of Mass Spectral Data 2023 via SpectraBase [1]. The FTIR spectrum of the benzyl derivative exhibits characteristic aromatic C-H out-of-plane bending vibrations (~700–750 cm⁻¹) and aromatic C=C stretching (~1450–1600 cm⁻¹) that are absent in both the N-unsubstituted parent 6-azacholestane and the N-2′-hydroxyethyl-substituted azacholestane series [2]. In GC-MS, the molecular ion at m/z 463 and the characteristic benzyl fragment ion at m/z 91 (C7H7⁺, tropylium) provide unequivocal structural confirmation that cannot be produced by non-benzyl analogs.

Analytical Validation Quality Control Structural Biology

N-6 Substituent Governs Enzyme Inhibitory Selectivity

Published quantitative structure–activity relationship (SAR) data for the 6-azasteroid class demonstrate that the nature of the N-6 substituent is a dominant determinant of biological activity. In the PI-PLC inhibition series, a free N-H at position 6 (as in 3β-hydroxy-6-aza-cholestane, IC50 = 1.8 μM) is crucial for activity, while the N-maleic amidoacid derivative 11 exhibits weak inhibition (IC50 = 16.2 μM), representing a ~9-fold potency loss upon N-6 derivatization [1]. Conversely, in the M. tuberculosis 3β-HSD series, N-6 substitutions are poorly tolerated; the tightest binding competitive inhibitor is the 6-aza version of cholesterol itself with Ki = 100 nM [2]. A related 6-azasteroid (CHEMBL815633, corresponding to 6-Azacholestane, 6-benzyl-) has been deposited in ChEMBL and was tested for inhibitory activity against recombinant human cholesteryl ester transfer protein (CETP), indicating that the N-benzyl derivative has been specifically evaluated for a target profile distinct from that of the N-H or N-hydroxyethyl analogs [3].

Enzyme Inhibition Drug Discovery Structure–Activity Relationship

Best-Application Scenarios


N-Benzyl Protecting Group Strategy

The N-benzyl substituent in 6-Azacholestane, 6-benzyl- serves as a protecting group for the secondary amine during further chemical transformations, as demonstrated by Zalkow et al. (2001) in the synthesis of ring A-oxygenated 6-aza steroids [1]. Selective hydroboration of N-benzyl-6-aza-2,4-cholestadien-7-one (derived from this compound) provides isomeric 3-hydroxy-6-aza steroids and the first examples bearing the Δ4-3-keto chromophore. The benzyl group can subsequently be removed under hydrogenolytic conditions to liberate the free N-H compound, enabling divergent access to multiple downstream analogs from a single protected intermediate. This synthetic versatility is unavailable with the N-H parent or N-2′-hydroxyethyl analogs, where the substituent is either absent or not readily cleavable [1].

Neutral-State Probe for Sterol–Protein Interactions

Based on the predicted pKa shift of approximately 6.5 log units versus the N-H parent (pKa 4.78 vs. 11.32), 6-Azacholestane, 6-benzyl- exists >99.5% in the neutral, unprotonated form at pH 7.4, whereas the N-H parent is ~90% protonated. This makes the benzyl analog the appropriate choice for studying sterol–protein interactions where a neutral, cholesterol-like electrostatic profile is required, such as in membrane partitioning assays, lipid raft incorporation studies, or binding to hydrophobic enzyme active sites that do not tolerate a positively charged ammonium species. The N-H parent would instead serve as a cationic probe for targets requiring ionic interactions [2].

Chromatographic and Mass Spectral Reference Standard

With a distinct GC-MS spectral signature featuring a molecular ion at m/z 463 and a diagnostic tropylium fragment at m/z 91, 6-Azacholestane, 6-benzyl- serves as an unambiguous retention time and mass spectral reference standard for azasteroid analysis [1]. The +90.1 Da mass offset relative to the N-H parent enables clear separation and identification in co-injected samples or complex biological matrices. This application is particularly relevant for laboratories conducting cholesterol metabolism studies or sterol profiling, where the ability to distinguish between N-substituted azasteroid analogs by LC-MS/MS or GC-MS is critical for accurate metabolite assignment [1].

Scaffold for Sterol-Transport Enzyme SAR

The deposition of 6-Azacholestane, 6-benzyl- in ChEMBL (CHEMBL815633) with associated CETP inhibition assay data indicates that this specific compound has been evaluated against cholesteryl ester transfer protein, a target fundamentally distinct from those probed by the N-H analog (PI-PLC) or the 6-aza-cholesterol analogs (M. tb 3β-HSD) [2][3]. For researchers building SAR libraries around sterol-transport proteins or lipid-transfer enzymes, the benzyl derivative provides a chemically defined, commercially available starting point with established synthetic routes and spectral characterization, enabling systematic variation of the N-6 substituent while holding the steroidal core constant [1].

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